molecular formula C7H10O B143340 2-Cyclohepten-1-one CAS No. 1121-66-0

2-Cyclohepten-1-one

Cat. No. B143340
CAS RN: 1121-66-0
M. Wt: 110.15 g/mol
InChI Key: WZCRDVTWUYLPTR-UHFFFAOYSA-N
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Patent
US04851526

Procedure details

To 100 mL of toluene add 2-cyclohepten-1-one (11.0 g, 0.1 mol) and 200 mL (1M solution in toluene, 0.2 mol) of diethylaluminum cyanide. Monitor the reaction by thin-layer chromatography. Upon completion add 1M aqueous HCl until gas evolution ceases. Extract twice with 100 mL of ether. Dry the organic phase with Na2SO4. Filter off the drying agent and evaporate the solvent in vacuo to obtain the title compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
diethylaluminum cyanide
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1.[C-:9]#[N:10].C([Al+]CC)C.Cl>C1(C)C=CC=CC=1>[O:8]=[C:1]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]([C:9]#[N:10])[CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
C1(C=CCCCC1)=O
Name
diethylaluminum cyanide
Quantity
200 mL
Type
reactant
Smiles
[C-]#N.C(C)[Al+]CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Monitor the reaction by thin-layer chromatography
EXTRACTION
Type
EXTRACTION
Details
Extract twice with 100 mL of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase with Na2SO4
FILTRATION
Type
FILTRATION
Details
Filter off the drying agent
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C1CC(CCCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.